molecular formula C10H14N2 B1379935 N-(cyclopropylmethyl)-6-methylpyridin-3-amine CAS No. 1523513-70-3

N-(cyclopropylmethyl)-6-methylpyridin-3-amine

Cat. No.: B1379935
CAS No.: 1523513-70-3
M. Wt: 162.23 g/mol
InChI Key: ILMOCEXTVAMSQX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-methylpyridin-3-amine: is an organic compound characterized by a cyclopropylmethyl group attached to a 6-methylpyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6-methylpyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methylpyridin-3-amine.

    Alkylation Reaction: The key step involves the alkylation of 6-methylpyridin-3-amine with cyclopropylmethyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-6-methylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is used in studies investigating its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-6-methylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-pyridin-3-amine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.

    N-(cyclopropylmethyl)-6-chloropyridin-3-amine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.

Uniqueness

N-(cyclopropylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both the cyclopropylmethyl and 6-methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-5-10(7-11-8)12-6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMOCEXTVAMSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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